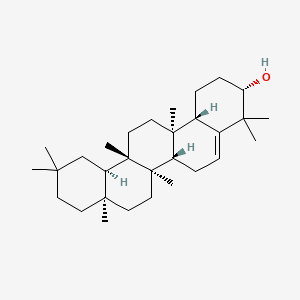

Glutinol

Description

Glutinol has been reported in Erythrophleum fordii, Euphorbia piscatoria, and other organisms with data available.

from a medicinal lichen, Usnea longissima; structure in first source

Properties

IUPAC Name |

(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSACQSILLSUII-ISSAZSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202902 | |

| Record name | D:B-Friedoolean-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-24-4 | |

| Record name | Glutinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D:B-Friedoolean-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glutinol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutinol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a comprehensive overview of the natural plant origins of glutinol, details on its extraction and isolation, and an in-depth look at its molecular interactions, with a particular focus on the PI3K/AKT signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources and Plant Origins of Glutinol

Glutinol is distributed across a variety of plant families, often as a minor component of the plant's extract. The concentration of glutinol can vary significantly depending on the plant species, the specific part of the plant used, and geographical location. The primary plant families known to contain glutinol include Euphorbiaceae, Celastraceae, Rutaceae, Annonaceae, and Fabaceae.

| Plant Family | Species | Plant Part | Glutinol Yield/Content |

| Rutaceae | Balfourodendron riedelianum (White Guatambu) | Bark | 0.05% |

| Annonaceae | Uvaria rufa | Bark | Not explicitly quantified |

| Fabaceae | Peltophorum africanum | Leaves | Not explicitly quantified |

| Euphorbiaceae | Euphorbia cooperi | Latex | Presence confirmed |

| Celastraceae | Various species within the family | General | Presence confirmed in the family |

This table summarizes available quantitative data. Further research is needed to quantify glutinol content in a wider range of species.

Experimental Protocols: Extraction, Isolation, and Characterization

The isolation of glutinol from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from methodologies reported in the literature.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of Glutinol.

Detailed Methodologies

2.2.1. Extraction from Uvaria rufa Bark

A detailed protocol for the isolation of glutinol from the bark of Uvaria rufa has been described. The air-dried and ground bark is soaked in dichloromethane (CH2Cl2) for several days. The resulting crude extract is then subjected to gravity column chromatography on silica gel. Fractions are eluted using a gradient of increasing acetone concentration in dichloromethane. The fractions containing glutinol, as monitored by Thin Layer Chromatography (TLC), are then combined and may require further re-chromatography to yield pure glutinol.[1]

2.2.2. Isolation from Balfourodendron riedelianum Bark

From the bark of Balfourodendron riedelianum, glutinol can be purified from the crude extract by column chromatography.[2] This process has been shown to yield approximately 500 mg of glutinol per kilogram of bark, which corresponds to a 0.05% yield.[2]

2.2.3. Isolation from Peltophorum africanum Leaves

Glutinol has been isolated from the n-hexane fraction of the leaf extract of Peltophorum africanum. While specific details of the chromatographic separation are not extensively provided, this initial solvent fractionation step indicates that glutinol is present in the non-polar fraction of the leaf extract.

2.2.4. Characterization

The structural elucidation of isolated glutinol is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to determine the carbon-hydrogen framework of the molecule. Mass Spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Signaling Pathways and Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of glutinol. A significant finding is its role in modulating the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and growth.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key signaling cascade that is often dysregulated in various diseases, including cancer. The pathway is initiated by the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, leading to the regulation of numerous cellular processes.

Glutinol's Effect on the PI3K/AKT Pathway in Ovarian Cancer

Experimental studies on human ovarian cancer cells (OVACAR3) have demonstrated that glutinol exerts its anti-proliferative effects by deactivating the PI3K/AKT signaling pathway.[1][3]

Glutinol inhibits the PI3K/AKT signaling pathway in ovarian cancer cells.

Experimental Evidence:

-

MTT Assay: Treatment of OVACAR3 cells with glutinol resulted in a dose-dependent decrease in cell viability, indicating a cytotoxic or cytostatic effect.[3]

-

Flow Cytometry: Analysis of the cell cycle distribution revealed that glutinol induces cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][3]

-

Western Blotting: This technique was used to measure the levels of key proteins in the PI3K/AKT pathway. The results showed that glutinol treatment decreased the phosphorylation of both PI3K and AKT, indicating that it inhibits the activation of this signaling cascade.[1]

Conclusion

Glutinol is a promising natural product with a range of biological activities. This guide has summarized its known natural sources and provided a framework for its extraction and isolation. The elucidation of its inhibitory action on the PI3K/AKT signaling pathway provides a solid foundation for further investigation into its potential as a therapeutic agent, particularly in the context of cancer. Future research should focus on quantifying glutinol content in a broader array of plant species, optimizing extraction and purification protocols, and further exploring its molecular targets and signaling pathways in other disease models.

References

Glutinol: A Triterpenoid with Promising Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutinol, a pentacyclic triterpenoid, has emerged as a compound of significant interest in the field of pharmacology. First isolated from Scoparia dulcis, this natural product has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Its multifaceted effects are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the pharmacological properties of glutinol, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

Glutinol's therapeutic potential stems from its influence on various biological processes. Network pharmacology and molecular docking studies have revealed that glutinol interacts with multiple target genes associated with carcinogenesis, diabetes, and inflammatory responses, suggesting a polypharmacological mode of action.[1][3]

Anti-Inflammatory Properties

Glutinol exhibits significant anti-inflammatory activity, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[4][5][6] Studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are crucial mediators of inflammation.[4][5] The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[4][5][6] Furthermore, research suggests that glutinol's anti-inflammatory effects are associated with the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Anti-Cancer Properties

The anti-cancer potential of glutinol has been demonstrated against various cancer cell lines, with a particularly notable effect on human ovarian cancer cells.[1][7][8] Glutinol exerts its anti-proliferative effects through the induction of cell cycle arrest at the G2/M phase and the modulation of the PI3K/AKT signaling pathway.[1][7][8] Treatment with glutinol leads to a significant increase in the population of cancer cells in the G2/M phase, which is accompanied by the suppression of cyclin B1 expression.[7][8]

Furthermore, glutinol has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential (MMP).[7][8] The deactivation of the PI3K/AKT signaling pathway is a key mechanism underlying these effects.[1][7][8] Interestingly, glutinol displays selective cytotoxicity, showing significantly lower toxic effects against normal cells compared to cancer cells.[7][8]

Anti-Diabetic Properties

Glutinol has also been investigated for its potential in managing diabetes. It has been shown to possess insulin secretagogue attributes, moderately stimulating insulin secretion from pancreatic β-cells.[1] Network pharmacology studies have identified insulin resistance as one of the key pathways enriched by glutinol's target genes, suggesting its potential to improve insulin sensitivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on the pharmacological activities of glutinol.

Table 1: Anti-Inflammatory Activity of Glutinol

| Assay | Target | IC50 Value | Source |

| COX-2 Inhibition | Cyclooxygenase-2 | 1.22 µg/mL | [1][4][5] |

| Nitric Oxide Inhibition | Nitric Oxide Synthase | - | [4][5] |

Table 2: Anti-Cancer Activity of Glutinol

| Cell Line | Assay | IC50 Value | Effect | Source |

| Human Ovarian Cancer (OVACAR3) | MTT Assay | 6 µM | Growth Inhibition | [1][7][8] |

| Normal SV40 Cells | MTT Assay | 60 µM | Lower Cytotoxicity | [7][8] |

| Human Ovarian Cancer (OVACAR3) | Flow Cytometry | 12 µM | 29.05% of cells in G2/M phase (Control: 4.02%) | [7][8] |

| Human Ovarian Cancer (OVACAR3) | Flow Cytometry | 3, 6, 12 µM | Dose-dependent increase in ROS levels (132%, 165%, 225% of control) | [8] |

| Human Ovarian Cancer (OVACAR3) | Flow Cytometry | 3, 6, 12 µM | Dose-dependent decrease in MMP levels (68%, 42%, 22% of control) | [8] |

Table 3: Anti-Diabetic Activity of Glutinol

| Assay | Model | Effect | Source |

| Insulin Secretion | Isolated Mice Islets & MIN-6 Pancreatic β-cell line | 137.25 ± 7.63% of glucose-induced insulin secretion | [1] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of glutinol and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of glutinol or a reference inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate at the appropriate wavelength. The inhibition of this activity is proportional to the inhibition of COX-2.

Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Cells

This assay determines the effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with various concentrations of glutinol for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: The absorbance at 540 nm is measured, and the quantity of nitrite is determined from a sodium nitrite standard curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with glutinol for a specified time, then harvest both adherent and floating cells.

-

Fixation and Staining: Fix the cells in cold 70% ethanol and then stain with a DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Measurement of Reactive Oxygen Species (ROS) by Flow Cytometry

This assay quantifies the intracellular levels of ROS.

-

Cell Treatment: Treat cells with glutinol for the desired duration.

-

Staining: Incubate the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

Assessment of Mitochondrial Membrane Potential (MMP) by Flow Cytometry

This method measures changes in the mitochondrial membrane potential.

-

Cell Treatment: Treat cells with glutinol.

-

Staining: Stain the cells with a cationic fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or tetramethylrhodamine, methyl ester (TMRM).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.

Western Blot Analysis for PI3K/AKT Signaling Pathway

This technique is used to detect and quantify specific proteins in the PI3K/AKT pathway.

-

Protein Extraction: Lyse the glutinol-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., total AKT, phosphorylated AKT).

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by glutinol and the general workflows of the experimental protocols described.

Caption: Glutinol's anti-inflammatory mechanism of action.

Caption: Glutinol's anti-cancer signaling pathways.

Caption: General workflow for the MTT cell viability assay.

Conclusion

Glutinol, a naturally occurring triterpenoid, demonstrates a compelling profile of pharmacological activities with significant therapeutic potential. Its anti-inflammatory, anti-cancer, and anti-diabetic properties are supported by a growing body of scientific evidence. The mechanisms underlying these effects, particularly the modulation of the PI3K/AKT signaling pathway and the inhibition of key inflammatory enzymes, highlight its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development efforts. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its full range of molecular targets to fully realize the therapeutic promise of glutinol.

References

- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubcompare.ai [pubcompare.ai]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. 2.5. Measurement of Reactive Oxygen Species (ROS Assay) by Flow Cytometry [bio-protocol.org]

- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Glutinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying the pharmacological effects of Glutinol, a pentacyclic triterpenoid compound. Isolated from various plant species, Glutinol has demonstrated significant anti-inflammatory and anticancer properties, making it a compound of interest for therapeutic development.[1][2] This guide synthesizes current research findings, presenting its action on key signaling pathways, summarizing quantitative data, and detailing relevant experimental protocols.

Anticancer Mechanism of Action

Glutinol exerts its anticancer effects through a multi-targeted approach, primarily by modulating critical signaling pathways that govern cell proliferation, survival, and cell cycle progression.

Inhibition of PI3K/AKT/mTOR and β-catenin Signaling

A primary mechanism of Glutinol's anticancer activity is the suppression of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in various cancers.[1][3] By deactivating this pathway, Glutinol inhibits downstream effectors like the mammalian target of rapamycin (mTOR), a key regulator of cell growth and protein synthesis.[3] Studies on human ovarian cancer cells (OVACAR-3) have confirmed that Glutinol effectively blocks both the mTOR/AKT and β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[3]

Caption: Glutinol's inhibition of the PI3K/AKT/mTOR and β-catenin pathways.

Induction of G2/M Cell Cycle Arrest and Oxidative Stress

Glutinol effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G2/M checkpoint.[3][4] In OVACAR3 ovarian cancer cells, treatment with 12 µM Glutinol increased the G2/M population from 4.02% to 29.05%.[4] This arrest is accompanied by the suppression of cyclin B1, a key regulatory protein for G2/M transition.[3][4]

Furthermore, Glutinol's anti-proliferative effects are linked to its ability to induce cellular stress. It has been shown to increase the levels of reactive oxygen species (ROS) and cause a decrease in the mitochondrial membrane potential (MMP) in cancer cells, pushing them towards apoptosis.[3][4]

Caption: Glutinol induces G2/M arrest and promotes apoptosis via oxidative stress.

Predicted Molecular Targets in Cancer

Network pharmacology studies have identified a range of potential protein targets through which Glutinol may exert its anticancer effects. These include the Androgen Receptor (AR), Integrin Subunit Alpha V (ITGAV), Estrogen Receptors 1 and 2 (ESR1, ESR2), RELA (a subunit of the NF-κB complex), and the Vitamin D Receptor (VDR).[1] These findings suggest that Glutinol's efficacy may stem from its ability to modulate a network of cancer-related pathways.[1]

Anti-inflammatory Mechanism of Action

Glutinol's anti-inflammatory properties are primarily attributed to its direct inhibition of key enzymes involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) and Nitric Oxide (NO) Synthesis

Glutinol demonstrates significant anti-inflammatory potential by inhibiting the activity of cyclooxygenase (COX), particularly the inducible isoform COX-2, and inducible nitric oxide synthase (iNOS).[5] These enzymes are crucial mediators of inflammation, responsible for the synthesis of prostaglandins and nitric oxide, respectively.[6][7] By suppressing these enzymes, Glutinol effectively reduces the production of pro-inflammatory signaling molecules.[5]

Caption: Glutinol's inhibition of the pro-inflammatory enzymes COX-2 and iNOS.

Summary of Quantitative Data

The bioactivity of Glutinol has been quantified in several studies, with key inhibitory concentration (IC₅₀) values summarized below.

| Activity | Target/Cell Line | IC₅₀ Value | Reference |

| Anticancer | Human Ovarian Cancer Cells (OVACAR3) | 6 µM | [1][3][4] |

| Cytotoxicity | Normal SV40 Cells | 60 µM | [3][4] |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | 1.22 µg/mL | [1] |

| Anti-inflammatory | COX-2 Catalytic Activity | 1.22 µg/mL | [7] |

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Glutinol.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is used to measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[3]

Protocol:

-

Cell Seeding: Plate cells (e.g., OVACAR3) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Glutinol for a defined period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Caption: Standard experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.[4]

Protocol:

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with Glutinol or vehicle control for the desired time.

-

Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., Cyclin B1, p-AKT) in cell lysates.[3]

Protocol:

-

Protein Extraction: Lyse Glutinol-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin) is used to ensure equal protein loading.

Caption: The sequential workflow of a Western Blotting experiment.

Network Pharmacology and Molecular Docking Workflow

This computational approach is used to predict the molecular targets and mechanisms of a compound.[1][8]

Protocol:

-

Compound Information: Obtain the chemical structure of Glutinol from a database like PubChem.[1]

-

Target Prediction: Use databases such as BindingDB to identify potential protein targets of the compound.[1]

-

Network Construction: Build a protein-protein interaction (PPI) network for the identified targets using a database like STRING. Visualize the compound-target-pathway network using software like Cytoscape.[1]

-

Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID to identify the biological processes and signaling pathways modulated by the target proteins.[1]

-

Molecular Docking: Use docking software to simulate the interaction between Glutinol and its high-priority targets (e.g., RELA, AKT1) to predict binding affinities and interaction modes, thereby validating the predicted targets.[1][8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 8. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of Glutinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutinol, a pentacyclic triterpenoid predominantly found in various medicinal plants, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current state of research on Glutinol, focusing on its anti-cancer, anti-inflammatory, neuroprotective, antifungal, and potential anti-diabetic and antibacterial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental insights and a summary of quantitative data to facilitate further investigation and therapeutic application of this promising natural compound.

Anti-Cancer Activity

Glutinol has demonstrated significant anti-proliferative effects against various cancer cell lines, with a particularly well-documented mechanism in human ovarian cancer.

Quantitative Data on Anti-Cancer Activity

| Cell Line | Assay | IC50 | Reference |

| OVACAR3 (Human Ovarian Cancer) | MTT | 6 µM | [1][2] |

| SV40 (Normal Cells) | MTT | 60 µM | [1][2] |

Mechanism of Action: PI3K/AKT Signaling Pathway

Glutinol exerts its anti-cancer effects on human ovarian cancer cells by deactivating the PI3K/AKT signaling pathway.[1][2] Western blot analysis has shown that Glutinol treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and AKT, without affecting their total protein levels.[1] This inhibition of the PI3K/AKT pathway is a key mechanism underlying its anti-proliferative and pro-apoptotic effects.

Figure 1: Glutinol's inhibition of the PI3K/AKT signaling pathway in cancer cells.

Experimental Protocols

-

Cell Line: OVACAR3 human ovarian cancer cells.

-

Method: Cells are seeded in 96-well plates and treated with varying concentrations of Glutinol. After a specified incubation period, MTT reagent is added, which is converted to formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability.

-

Reagents:

-

Glutinol (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Seed OVACAR3 cells at a density of 1.5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Treat cells with Glutinol at concentrations ranging from 0 to 320 µM for 24 hours.

-

Add 5 µL of MTT solution (10 mg/L) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Cell Line: OVACAR3 human ovarian cancer cells.

-

Method: This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT pathway.

-

Reagents:

-

RIPA lysis buffer

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-PI3K, rabbit anti-PI3K, rabbit anti-phospho-AKT, rabbit anti-AKT)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat OVACAR3 cells with various concentrations of Glutinol.

-

Lyse the cells using RIPA buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000 for phospho-specific antibodies and 1:2000 for total protein antibodies.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Figure 2: General workflow for Western Blot analysis.

Anti-Inflammatory Activity

Glutinol has been shown to possess potent anti-inflammatory properties by inhibiting key inflammatory mediators.

Quantitative Data on Anti-Inflammatory Activity

| Target | Cell Line | Assay | IC50 | Reference |

| COX-2 | - | in vitro enzyme assay | 1.22 µg/mL | |

| Nitric Oxide Synthase | RAW 264.7 | Griess Assay | - |

Mechanism of Action

Glutinol's anti-inflammatory effects are attributed to its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory molecules. iNOS is responsible for the production of nitric oxide (NO), another important mediator of inflammation. By inhibiting these enzymes, Glutinol effectively reduces the inflammatory response.

Experimental Protocols

-

Method: The ability of Glutinol to inhibit COX-2 activity can be measured using a colorimetric or fluorometric assay kit. These kits typically provide a COX-2 enzyme, a substrate (e.g., arachidonic acid), and a detection reagent.

-

Procedure (General):

-

Pre-incubate the COX-2 enzyme with Glutinol at various concentrations.

-

Initiate the reaction by adding the substrate.

-

After a set incubation time, stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence to determine the extent of COX-2 inhibition.

-

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Method: This assay measures the amount of nitrite, a stable product of nitric oxide, in the cell culture supernatant using the Griess reagent.

-

Reagents:

-

Lipopolysaccharide (LPS)

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of Glutinol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Glutinol, particularly in the context of ethanol-induced neurotoxicity.

Mechanism of Action

Glutinol has been shown to protect neuronal cells by reducing the expression of pro-inflammatory and pro-apoptotic markers. In an animal model of ethanol-induced neurotoxicity, Glutinol administration significantly reduced the overexpression of TNF-α, NF-kB, caspase-3, and PARP-1 in the brain.[3] Furthermore, Glutinol treatment was associated with a revival of p-Akt signaling, a crucial pathway for cell survival.[3]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Glutinol inhibits the proliferation of human ovarian cancer cells via PI3K/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Isolation and Discovery of Glutinol from Scoparia dulcis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial isolation and discovery of glutinol, a pentacyclic triterpenoid, from the medicinal plant Scoparia dulcis. While the seminal work dates back several decades, this document reconstructs the experimental journey, detailing the likely methodologies, and presenting the key data that led to the identification of this pharmacologically significant compound.

Introduction

Scoparia dulcis L., commonly known as sweet broomweed, has a long history in traditional medicine across tropical and subtropical regions for treating a variety of ailments, including diabetes, hypertension, and inflammatory conditions.[1] Phytochemical investigations have revealed a rich array of secondary metabolites, with terpenoids being a prominent class of compounds responsible for many of its therapeutic effects.[2] Among these, the pentacyclic triterpene glutinol has been identified as a significant contributor to the plant's analgesic and anti-inflammatory properties.[2][3] This document focuses on the foundational research that first led to the isolation and characterization of glutinol from this plant.

The initial report on the isolation of glutinol from Scoparia dulcis is attributed to the work of Mahato, S.B., Das, M.C., and Sahu, N.P., published in 1981 in the journal Phytochemistry. While the full experimental details from this original publication are not widely accessible, this guide reconstructs the probable methodologies based on standard phytochemical practices of that era and subsequent research that has built upon this discovery.

Experimental Protocols

The following sections detail the likely experimental workflow for the initial isolation and characterization of glutinol from Scoparia dulcis.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Scoparia dulcis would have been collected and authenticated by a botanist.

-

Preparation: The plant material was likely air-dried or oven-dried at a low temperature to preserve the chemical constituents. The dried plant material would then be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material was likely subjected to exhaustive extraction using a non-polar or moderately polar solvent to isolate the triterpenoids. A common method for this is Soxhlet extraction, which ensures a thorough extraction of the desired compounds.

-

Solvent: Petroleum ether or hexane are common solvents for the extraction of triterpenoids like glutinol.

-

Apparatus: Soxhlet apparatus.

-

Procedure:

-

A known quantity of the dried, powdered plant material is packed into a thimble.

-

The thimble is placed in the Soxhlet extractor.

-

The extractor is fitted with a condenser and a flask containing the extraction solvent (e.g., petroleum ether).

-

The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble, immersing the plant material.

-

When the Soxhlet chamber is full, the solvent, now containing dissolved plant metabolites, siphons back into the flask.

-

This process is repeated for a prolonged period (e.g., 24-48 hours) to ensure complete extraction.

-

After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Isolation

The crude extract, a complex mixture of compounds, would then be subjected to chromatographic techniques to isolate individual constituents. Column chromatography is the classical and most probable method used for this purpose.

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of triterpenoids.

-

Mobile Phase: A gradient of non-polar to polar solvents would be used to elute the compounds from the column. A typical solvent system would start with 100% hexane or petroleum ether, with a gradual introduction of a slightly more polar solvent like ethyl acetate or chloroform.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial mobile phase (e.g., hexane).

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with the mobile phase, starting with the least polar solvent.

-

The polarity of the mobile phase is gradually increased by adding increasing proportions of the more polar solvent.

-

Fractions of the eluate are collected sequentially.

-

Each fraction is monitored by Thin Layer Chromatography (TLC) to identify fractions containing similar compounds.

-

Fractions containing the compound of interest (glutinol) are pooled together.

-

The pooled fractions are further purified by repeated column chromatography or crystallization to obtain pure glutinol.

-

Characterization of Glutinol

Once isolated, the pure compound would be subjected to various analytical techniques to determine its structure and confirm its identity as glutinol.

-

Melting Point: The melting point of the crystalline compound would be determined and compared with literature values.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., hydroxyl group).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Data Presentation

The following tables summarize the key quantitative data associated with the initial discovery and characterization of glutinol.

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₃₀H₅₀O | Inferred from MS and NMR |

| Molecular Weight | 426.72 g/mol | Mass Spectrometry |

| Melting Point | 210-211 °C | Literature Value |

| Spectroscopic Data | ||

| IR (KBr) νₘₐₓ cm⁻¹ | ~3450 (O-H), ~1640 (C=C) | Typical values for glutinol |

| ¹H-NMR (CDCl₃) δ ppm | Multiple signals in the aliphatic region, characteristic signals for methyl groups and a vinyl proton | Reconstructed Data |

| ¹³C-NMR (CDCl₃) δ ppm | ~30 signals corresponding to the carbon skeleton | Reconstructed Data |

| Mass Spectrum (m/z) | 426 [M]⁺, and characteristic fragmentation pattern | Mass Spectrometry |

Table 1: Physicochemical and Spectroscopic Data of Glutinol.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of glutinol.

Caption: Experimental workflow for the isolation of glutinol.

Conclusion

The initial isolation and discovery of glutinol from Scoparia dulcis by Mahato and colleagues in 1981 laid the groundwork for subsequent pharmacological investigations into this promising natural product. The methodologies employed, typical of natural product chemistry, involved a systematic process of extraction, chromatographic separation, and spectroscopic characterization. The identification of glutinol has since spurred further research, confirming its analgesic and anti-inflammatory activities and contributing to the scientific validation of the traditional uses of Scoparia dulcis. This technical guide provides a reconstructed framework of this seminal work, offering valuable insights for researchers in the field of phytochemistry and drug discovery.

References

- 1. Mahato, S.B., Das, M.C. and Sahu, N.P. (1981) Triterpenoids of Scoparia dulcis. Phytochemistry, 20, 171-173. - References - Scientific Research Publishing [scirp.org]

- 2. A review on the phytochemistry and pharmacology of the herb Scoparia dulcis L. for the potential treatment of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Glutinol: A Technical Guide for Researchers

CAS Number: 545-24-4

IUPAC Name: (3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol[1]

This technical guide provides an in-depth overview of the pentacyclic triterpenoid Glutinol, intended for researchers, scientists, and drug development professionals. This document covers its chemical identity, biological activities with a focus on its anti-cancer and anti-inflammatory properties, and detailed experimental protocols.

Core Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C30H50O | [1] |

| Molecular Weight | 426.7 g/mol | [1] |

| Solubility | Soluble in DMSO | |

| Synonyms | epi-Alnusenol, Glut-5-en-3beta-ol, 3beta-Hydroxy-5-glutinene | [1][2] |

Biological Activities and Quantitative Data

Glutinol has demonstrated significant potential in preclinical studies, exhibiting a range of biological activities, most notably anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity

Glutinol has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action often involves the induction of cell cycle arrest and modulation of key signaling pathways.

Table 1: In Vitro Anti-Cancer Activity of Glutinol

| Cell Line | Cancer Type | IC50 Value | Reference |

| OVACAR3 | Ovarian Cancer | 6 µM | [3] |

| SV40 (normal cells) | - | 60 µM | [3] |

Anti-Inflammatory Activity

Glutinol exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Table 2: In Vitro Anti-Inflammatory Activity of Glutinol

| Target | IC50 Value | Reference |

| COX-2 | 1.22 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of Glutinol.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of Glutinol on adherent cancer cells, such as the OVACAR3 human ovarian cancer cell line.

Materials:

-

Glutinol

-

OVACAR3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed OVACAR3 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Treatment with Glutinol: Prepare a stock solution of Glutinol in DMSO. Make serial dilutions of Glutinol in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Glutinol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Glutinol concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for 48 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of Glutinol concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of Glutinol on the cell cycle distribution of cancer cells.

Materials:

-

Glutinol-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treating cells with Glutinol for the desired time, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Western Blotting for PI3K/AKT Signaling Pathway Proteins

This protocol is for assessing the effect of Glutinol on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.

Materials:

-

Glutinol-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Glutinol inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation.

Experimental Workflow Diagram

Caption: Workflow for determining the cytotoxicity of Glutinol using the MTT assay.

References

An In-depth Technical Guide to the Stereochemistry of Glutinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of glutinol, a pentacyclic triterpenoid of significant interest in medicinal chemistry and drug development. This document details the absolute configuration of the naturally occurring isomer, the analytical techniques used for its determination, and a discussion of its conformational properties.

Introduction to Glutinol

Glutinol is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family. Its rigid polycyclic structure possesses multiple stereocenters, making a thorough understanding of its three-dimensional arrangement crucial for elucidating its structure-activity relationships and for the design of synthetic derivatives with enhanced therapeutic properties.

Absolute Configuration of Glutinol

The systematic IUPAC name for the naturally occurring enantiomer of glutinol is (3S,4aR,6aS,6bR,8aR,12aR,12bS,14aR)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12,12a,12b,13,14,14a-icosahydropicen-3-ol . This nomenclature definitively assigns the absolute configuration at each of its eight stereocenters. The structure and stereochemistry are depicted in Figure 1.

Figure 1. Chemical structure of Glutinol with stereochemistry.

While the absolute configuration is well-established and consistently reported in chemical databases, a primary literature source detailing the definitive experimental determination via X-ray crystallography of glutinol itself remains elusive in publicly accessible records. The structural elucidation has been primarily accomplished through extensive NMR spectroscopy and comparison with related compounds of known stereochemistry.

Quantitative Stereochemical Data

A summary of the key quantitative data related to the stereochemistry of glutinol is presented in Table 1. This data is essential for the characterization and verification of glutinol samples.

| Parameter | Value | Conditions | Reference |

| Specific Rotation ([α]D) | +34.20° | c = 0.36 (w/v)% in CHCl3, 25 °C | [1] |

| Melting Point | 192-197 °C | Not specified | [1] |

Table 1. Physicochemical properties related to the stereochemistry of Glutinol.

Experimental Protocols for Stereochemical Determination

The determination of the complex stereochemistry of glutinol relies on a combination of spectroscopic and physical methods. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of glutinol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of the molecule.

Experimental Protocol:

-

Sample Preparation: A sample of purified glutinol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR Spectroscopy:

-

A standard single-pulse experiment is performed to obtain the proton spectrum.

-

Key signals for glutinol include the olefinic proton, the oxymethine proton, and numerous methyl singlets.[2]

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C experiment is used to identify all carbon resonances.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, identifying adjacent protons.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and assigning quaternary carbons.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the ring junctions and substituents.

-

A representative set of ¹H and ¹³C NMR data for glutinol is presented in Table 2.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | 18.3 | 1.35 (m), 1.60 (m) | C-2, C-10, C-25, C-26 |

| 2 | 28.0 | 1.65 (m) | C-1, C-3, C-4, C-10 |

| 3 | 76.4 | 3.46 (dd, J=11.2, 4.8 Hz) | C-1, C-2, C-4, C-23, C-24 |

| 4 | 39.4 | - | - |

| 5 | 141.6 | - | - |

| 6 | 122.1 | 5.62 (d, J=6.0 Hz) | C-4, C-5, C-7, C-8, C-10 |

| ... | ... | ... | ... |

Table 2. Representative ¹H and ¹³C NMR data for Glutinol in CDCl₃. (Note: This is a partial table for illustrative purposes. A complete assignment would include all 30 carbons and 50 protons).[2][3]

Polarimetry

Polarimetry is used to measure the specific rotation of a chiral compound, which is a characteristic physical property.

Experimental Protocol:

-

Sample Preparation: A precise concentration of glutinol is prepared in a suitable solvent (e.g., chloroform).

-

Instrumentation: A polarimeter is used to measure the optical rotation of the solution.

-

Measurement: The observed rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can be used to separate enantiomers and to determine the enantiomeric purity of a sample. While naturally occurring glutinol is found as a single enantiomer, this technique would be crucial for analyzing synthetic samples or for separating potential stereoisomers.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of triterpenoids.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used.

-

Detection: A UV detector is commonly used for detection.

-

Method Development: The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers.

Other Stereoisomers of Glutinol

While naturally occurring glutinol is the (3S)-enantiomer, the existence of other stereoisomers is theoretically possible. The synthesis of glutinol and its analogues is a complex challenge due to the numerous stereocenters. Stereoselective synthetic routes would be required to produce specific diastereomers or the unnatural enantiomer. To date, the synthesis and characterization of other glutinol stereoisomers have not been extensively reported in the literature.

Signaling Pathways and Experimental Workflows

Biosynthesis of Pentacyclic Triterpenes

Glutinol, like other pentacyclic triterpenes, is biosynthesized from squalene through a series of enzymatic cyclizations and rearrangements. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the production of glutinol in host organisms. A simplified representation of the initial steps of the pentacyclic triterpene biosynthesis pathway is shown below.

Biosynthesis of Pentacyclic Triterpenes.

General Workflow for Stereochemical Elucidation of Natural Products

The process of determining the stereochemistry of a complex natural product like glutinol follows a well-defined workflow. This involves isolation, purification, and a suite of analytical techniques.

Stereochemical Elucidation Workflow.

Conclusion

The stereochemistry of glutinol has been firmly established through a combination of advanced spectroscopic techniques, with NMR playing a pivotal role. The naturally occurring isomer possesses a defined absolute configuration at its eight stereocenters, which is crucial for its biological activity. This guide provides the foundational knowledge and experimental framework necessary for researchers in drug discovery and natural product chemistry to confidently work with and further investigate this promising molecule. Future work, including the successful X-ray crystallographic analysis of glutinol and the synthesis and biological evaluation of its other stereoisomers, will undoubtedly provide deeper insights into its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assay Using Glutinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutinol, a pentacyclic triterpenoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutic agents. This document provides detailed protocols for assessing the anti-inflammatory effects of glutinol in vitro using the murine macrophage cell line RAW 264.7. The assays described herein are designed to quantify the inhibition of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, this guide elucidates the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation

The quantitative results from the following assays can be effectively summarized in tabular format for clear interpretation and comparison of glutinol's anti-inflammatory activity at various concentrations.

Table 1: Effect of Glutinol on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC50 (µM) |

| Control | - | ||

| LPS (1 µg/mL) | - | 100 | |

| Glutinol + LPS | 1 | ||

| Glutinol + LPS | 5 | ||

| Glutinol + LPS | 10 | ||

| Glutinol + LPS | 25 | ||

| Glutinol + LPS | 50 | ||

| Positive Control | e.g., L-NMMA |

Table 2: Effect of Glutinol on Reactive Oxygen Species (ROS) Generation in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | ROS Levels (Fluorescence Intensity) | % Inhibition |

| Control | - | ||

| LPS (1 µg/mL) | - | ||

| Glutinol + LPS | 1 | ||

| Glutinol + LPS | 5 | ||

| Glutinol + LPS | 10 | ||

| Glutinol + LPS | 25 | ||

| Glutinol + LPS | 50 | ||

| Positive Control | e.g., NAC |

Table 3: Effect of Glutinol on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | |||

| LPS (1 µg/mL) | - | |||

| Glutinol + LPS | 1 | |||

| Glutinol + LPS | 5 | |||

| Glutinol + LPS | 10 | |||

| Glutinol + LPS | 25 | |||

| Glutinol + LPS | 50 | |||

| Positive Control | e.g., Dexamethasone |

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a suitable model for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

RAW 264.7 cells

-

Glutinol (dissolved in DMSO, then diluted in culture medium)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard solution

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of glutinol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (cells only) and a positive control (LPS only).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

-

RAW 264.7 cells

-

Glutinol

-

LPS

-

DCFDA (H2DCFDA)

-

Phosphate Buffered Saline (PBS)

-

Black, clear-bottom 96-well plates

Protocol:

-

Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Wash the cells once with warm PBS.

-

Load the cells with 10 µM DCFDA in serum-free DMEM for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Treat the cells with various concentrations of glutinol for 1 hour.

-

Stimulate with 1 µg/mL LPS for the desired time (e.g., 6-24 hours).

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Pro-inflammatory Cytokine Assay (ELISA)

This protocol outlines the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

-

RAW 264.7 cells

-

Glutinol

-

LPS

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of glutinol for 1 hour.

-

Stimulate with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cell debris.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

-

Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

-

Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.

Signaling Pathway Analysis

Western Blotting for NF-κB and MAPK Pathway Proteins

To investigate the molecular mechanism of glutinol, Western blotting can be performed to analyze the phosphorylation and degradation of key signaling proteins.

Protocol Outline:

-

Seed RAW 264.7 cells and treat with glutinol and LPS as described in the previous protocols for appropriate time points (e.g., 15-60 minutes for phosphorylation events).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against:

-

Phospho-p65, p65

-

Phospho-IκBα, IκBα

-

Phospho-p38, p38

-

Phospho-JNK, JNK

-

Phospho-ERK, ERK

-

β-actin (as a loading control)

-

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the effect of glutinol on protein phosphorylation and degradation.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro anti-inflammatory assays of Glutinol.

Glutinol's Proposed Mechanism of Action: NF-κB Signaling Pathway

Caption: Glutinol inhibits the NF-κB signaling pathway in macrophages.

Glutinol's Proposed Mechanism of Action: MAPK Signaling Pathway

Caption: Glutinol inhibits the p38 and JNK MAPK signaling pathways.

Application of Glutinol in Cancer Cell Line Viability Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutinol, a pentacyclic triterpenoid found in various plant species, has emerged as a compound of interest in cancer research. Studies have demonstrated its potential to inhibit the proliferation of cancer cells, suggesting its promise as a novel therapeutic agent. This document provides detailed application notes and protocols for assessing the effects of Glutinol on the viability of cancer cell lines. The information herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of Glutinol.

Mechanism of Action

Glutinol has been shown to exert its anti-proliferative effects through the modulation of key cellular signaling pathways involved in cell growth and survival. In human ovarian cancer cells, Glutinol deactivates the PI3K/AKT signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and resistance to apoptosis. By inhibiting this pathway, Glutinol can effectively halt the growth of cancer cells.

Furthermore, treatment with Glutinol has been observed to induce G2/M phase cell cycle arrest in ovarian cancer cells.[1][2] This is accompanied by an increase in the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, indicating the induction of cellular stress and apoptosis.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of Glutinol in a human cancer cell line and a normal cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| OVACAR3 | Human Ovarian Cancer | MTT | 6 | [1][2] |

| SV40 | Normal Monkey Kidney Fibroblast | MTT | 60 | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in assessing the effects of Glutinol, the following diagrams have been generated using the DOT language.

Caption: Glutinol inhibits the PI3K/AKT signaling pathway.

Caption: General workflow for cell viability assays.

Caption: Logic of apoptosis detection by flow cytometry.

Experimental Protocols

The following are detailed protocols for commonly used cell viability and apoptosis assays that can be adapted for use with Glutinol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glutinol stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Glutinol in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the Glutinol dilutions. Include a vehicle control (medium with the same concentration of solvent used for Glutinol) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on a shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glutinol stock solution

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Acetic acid (1%)

-

Tris-base solution (10 mM, pH 10.5)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period with Glutinol, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.

-

Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

-

Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-